molecular formula C15H16FN3O3S B2408282 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide CAS No. 2034590-74-2

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide

Cat. No. B2408282
CAS RN: 2034590-74-2
M. Wt: 337.37
InChI Key: NHCSPQJAGSSOMT-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is involved in immune system regulation, and its inhibition has been shown to enhance anti-tumor immune responses. CPI-444 has thus emerged as a promising candidate for cancer immunotherapy.

Scientific Research Applications

Herbicidal Activity

Studies have explored the synthesis and evaluation of derivatives of benzenesulfonamide for their herbicidal activities. For instance, the influence of 4,6-disubstituted heterocyclic group on the herbicidal activity of N-(4,6-disubstituted pyrimidin-2-yl)aminocarbonyl-2-(1,1-ethylenedioxy-2-fluoro)ethylbenzenesulfonamide derivatives has been investigated, showing promising results against various weeds in paddy conditions (Lee et al., 1996).

COX-2 Inhibition for Therapeutic Effects

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors highlights the enhancement of selectivity through the introduction of a fluorine atom and the identification of potent, highly selective, and orally active COX-2 inhibitors (Hashimoto et al., 2002).

Anti-HIV Activity Exploration

The synthesis and anti-HIV activity of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives have been synthesized as potential anti-HIV agents, with specific compounds showing good anti-HIV-1 activity (Brzozowski & Sa̧czewski, 2007).

Antitumor Drug Design

Efforts to obtain potent antitumor agents with low toxicity led to the design and synthesis of sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, showcasing significant antitumor activity with low toxicity in mice models (Huang et al., 2001).

Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies predicted the inhibition efficiencies of some piperidine derivatives on the corrosion of iron, offering insights into the adsorption and corrosion inhibition properties of these compounds (Kaya et al., 2016).

properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c16-12-3-1-2-4-14(12)23(21,22)18-7-8-19-10-17-13(9-15(19)20)11-5-6-11/h1-4,9-11,18H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCSPQJAGSSOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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